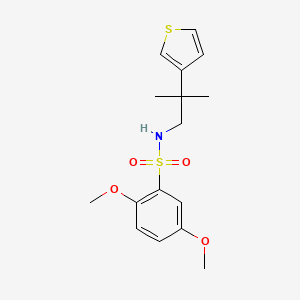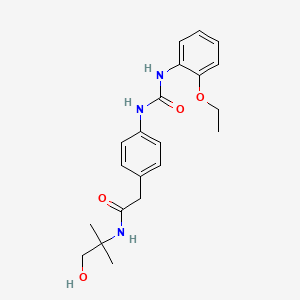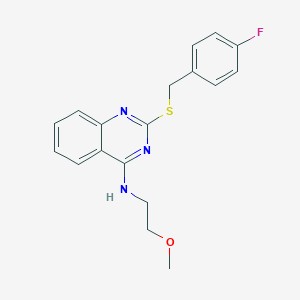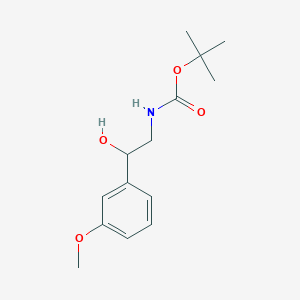![molecular formula C6H10O2 B2794398 6-Methylene-[1,4]dioxepane CAS No. 28544-86-7](/img/structure/B2794398.png)
6-Methylene-[1,4]dioxepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylene-[1,4]dioxepane is a heterocyclic organic compound classified as a ketene acetal. Its structure consists of a seven-membered ring containing two oxygen atoms at the 1 and 4 positions, with a methylene group (CH2) attached to the carbon atom at the 6 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Methylene-[1,4]dioxepane can be synthesized through radical ring-opening polymerization (rROP) of cyclic ketene acetals. The synthesis involves the use of conventional radical initiators such as azobisisobutyronitrile (AIBN) and t-butyl peroxide (TBPO) . The reaction is typically carried out at elevated temperatures, around 120°C, to facilitate the polymerization process .
Industrial Production Methods
In industrial settings, the production of this compound often involves the copolymerization of the compound with other vinyl monomers, such as methyl methacrylate (MMA), to introduce degradable ester linkages into the polymer backbone . This method allows for the large-scale production of the compound and its incorporation into various polymeric materials.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methylene-[1,4]dioxepane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methylene group in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include radical initiators like AIBN and TBPO for polymerization reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound include polyesters and other polymeric materials with degradable ester linkages . These products have significant applications in various fields, including biomedical and environmental applications.
Applications De Recherche Scientifique
6-Methylene-[1,4]dioxepane has a wide range of scientific research applications, including:
Polymer Chemistry: The compound is used in the synthesis of degradable and chemically recyclable polymers.
Biomedical Applications: It is used in the development of thermoresponsive and degradable hydrogels for drug delivery systems and tissue engineering.
Environmental Applications: The compound’s degradable properties make it suitable for use in environmentally friendly materials and packaging.
Mécanisme D'action
The mechanism of action of 6-Methylene-[1,4]dioxepane involves radical ring-opening polymerization (rROP). The radical addition to the carbon-carbon double bond of the compound generates a ring-retained radical, which subsequently undergoes intramolecular fragmentation (ring opening) to form a ring-opened radical . This process introduces degradable ester linkages into the polymer backbone, making the resulting polymers suitable for various applications.
Comparaison Avec Des Composés Similaires
6-Methylene-[1,4]dioxepane can be compared with other similar compounds, such as:
2-Methylene-1,3-dioxepane (MDO): Both compounds are cyclic ketene acetals and undergo similar radical ring-opening polymerization reactions.
5,6-Benzo-2-methylene-1,3-dioxepane (BMDO): This compound has a similar structure but includes a benzene ring, which provides additional stability to the ring-opened radical.
2-Methylene-4-phenyl-1,3-dioxolane (MPDL): This compound has a five-membered ring and a phenyl group, which also stabilizes the ring-opened radical.
The uniqueness of this compound lies in its seven-membered ring structure and the specific properties it imparts to the resulting polymers, such as enhanced degradability and recyclability.
Propriétés
IUPAC Name |
6-methylidene-1,4-dioxepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-6-4-7-2-3-8-5-6/h1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXYFBLUOIXBIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1COCCOC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3,4-difluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2794316.png)

![N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide](/img/structure/B2794320.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B2794323.png)

![Tert-butyl N-[(3S,4R)-1-(2-chloropropanoyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2794325.png)


![1-[7-acetyl-3-(4-methoxyphenyl)-6-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl]ethan-1-one](/img/structure/B2794332.png)
![1-(Thiophen-3-yl)-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B2794333.png)
![2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-methyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2794334.png)
![2-(((5-hydroxy-1H-pyrazol-3-yl)methyl)thio)-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2794335.png)
![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2794337.png)
